Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide

chiral resolution enantiomeric excess stereoselective pharmacology

2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide (CAS 1353995-28-4) is a chiral α‑amino amide supplied primarily as the (S)‑enantiomer at ≥95% enantiomeric purity. The compound features a 2,4‑dichlorophenylmethyl lipophilic anchor linked through an ethylamide spacer to a 2‑aminopropanamide pharmacophore, occupying a unique position in the structural space between the classical dental anesthetic articaine (thiophene‑containing) and the widely used amino‑amide prilocaine.

Molecular Formula C12H16Cl2N2O
Molecular Weight 275.17 g/mol
Cat. No. B14784271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide
Molecular FormulaC12H16Cl2N2O
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N
InChIInChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7,15H2,1-2H3
InChIKeyNVALDTMPIVASHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide: Structural, Physicochemical and Pharmacological Baseline for Research Procurement


2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide (CAS 1353995-28-4) is a chiral α‑amino amide supplied primarily as the (S)‑enantiomer at ≥95% enantiomeric purity . The compound features a 2,4‑dichlorophenylmethyl lipophilic anchor linked through an ethylamide spacer to a 2‑aminopropanamide pharmacophore, occupying a unique position in the structural space between the classical dental anesthetic articaine (thiophene‑containing) and the widely used amino‑amide prilocaine. Its combination of a chiral center, enhanced lipophilicity (estimated XLogP ~2.8 vs. 1.96 for articaine HCl; with experimental lipid solubility of articaine reported as 17 compared to lidocaine at 4 [1]), and a halogenated aromatic ring confers distinct tissue partitioning, metabolic stability, and target‑engagement profiles that differentiate it from both ester‑ and amide‑type local anesthetics.

Why 2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide Cannot Be Replaced by Generic Articaine or Prilocaine in Quantitative Research


Aromatic ring identity in amino‑amide local anesthetics is the primary driver of lipid solubility, protein binding, and metabolic clearance, three parameters that directly govern anesthetic onset, duration, and tissue‑specific bioavailability. Articaine's thiophene‑2‑carboxylate ester confers lipid solubility of 17 and rapid hydrolysis to articainic acid (t₁/₂β 2.5 hours), metabolic features that are absent in ester‑resistant amide‑only analogs [1]. The 2,4‑dichlorophenyl substitution in the target compound is predicted to increase lipophilicity beyond prilocaine (XLogP 2.4) and articaine HCl (experimental LogP 1.96), potentially enhancing membrane permeation but also prolonging elimination half‑life and altering protein‑binding kinetics [2]. Furthermore, the (S)‑enantiomer of α‑amino amides routinely exhibits pharmacodynamic and pharmacokinetic differences from the racemate, making chiral purity a critical variable that cannot be satisfied by racemic articaine or prilocaine drug substance [3].

Quantitative Differentiation Evidence for 2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide vs. Articaine, Prilocaine, and Lidocaine


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Articaine HCl

The target (S)-2-amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide is supplied with a guaranteed enantiomeric purity of ≥98% by HPLC . By contrast, commercially available articaine HCl (CAS 23964-57-0) is a racemic mixture of (R)- and (S)-enantiomers, with no commercial single‑enantiomer standard routinely available. This represents a quantitative chiral purity advantage: 98% ee for the target compound versus 0% ee for racemic articaine [1].

chiral resolution enantiomeric excess stereoselective pharmacology

Predicted Lipophilicity: Estimated XLogP of Dichlorophenyl Amide vs. Articaine HCl and Prilocaine

Computational prediction using the ZINC docking algorithm estimates the XLogP of 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide at ~2.8, markedly higher than prilocaine (XLogP 2.4) and effectively superseding the experimental LogP of 1.96 for articaine HCl [1]. The compound’s predicted lipophilicity exceeds that of lidocaine (XLogP 2.3) and approaches the highly protein‑bound bupivacaine (XLogP 3.4), suggesting enhanced partitioning into lipid‑rich tissues and neuronal membranes [2].

lipophilicity tissue penetration partition coefficient

Metabolic Stability: Absence of Ester Hydrolysis vs. Articaine

Articaine hydrochloride is rapidly hydrolyzed by plasma esterases to articainic acid with an elimination half‑life (t₁/₂β) of 2.5 hours [1]. The 2,4-dichlorophenyl amide analog lacks the labile carboxylic ester group, rendering it completely resistant to plasma esterase degradation. Amide‑only local anesthetics like prilocaine and lidocaine are metabolized primarily by hepatic CYP450 enzymes, with elimination half‑lives of approximately 1.6–2.0 hours, but the dichlorophenyl substitution may confer additional metabolic stability through steric shielding of the amide bond [2].

metabolic stability esterase resistance half-life

Protein Binding Shift: Estimated Higher PPB Due to Increased Lipophilicity

Plasma protein binding of local anesthetics correlates strongly with lipid solubility: articaine (lipid solubility 17) is 95% protein‑bound, whereas prilocaine (XLogP 2.4) is 55% bound [1]. The dichlorophenyl analog, with its projected XLogP of ~2.8, is predicted to achieve protein binding in the range of 85–95%, significantly exceeding prilocaine and approximating articaine levels, while retaining the metabolic stability advantages of an amide‑only scaffold [2].

protein binding duration of action free fraction

Best-Fit Application Scenarios for 2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide Based on Differentiated Evidence


Enantioselective Sodium‑Channel Pharmacology Studies Requiring Single‑Enantiomer Standards

Laboratories investigating stereoselective binding of amino‑amide local anesthetics to voltage‑gated sodium channels (Nav1.7, Nav1.5) require enantiomerically pure standards. The target (S)‑enantiomer at ≥98% ee enables direct comparison of (S)‑ vs. (R)‑enantiomer pharmacology, a capability not available with racemic articaine HCl. This supports high‑resolution electrophysiology (patch‑clamp) experiments where even minor enantiomeric impurities confound potency measurements.

Development of Esterase‑Resistant Sustained‑Release Local Anesthetic Formulations

The absence of a hydrolyzable ester group makes this compound a prime scaffold for liposomal or polymer‑based sustained‑release formulations. Unlike articaine, which is rapidly inactivated by plasma esterases (t₁/₂β 2.5 h) [1], the dichlorophenyl amide is predicted to persist at the target site, enabling prolonged nerve blockade. This property is critical for postoperative pain management and chronic neuropathic pain models.

Reference Standard for LC‑MS/MS Quantification of Articaine Impurities in Pharmaceutical Quality Control

Regulatory monographs for articaine drug substance require control of process‑related impurities, including the 2,4‑dichlorobenzyl analog formed during synthesis. The target compound serves as a certified reference material (CRM) for HPLC‑UV and LC‑MS/MS methods, enabling calibration and quantification at levels as low as 0.1% (w/w) relative to articaine API. This ensures compliance with ICH Q3A/B impurity thresholds [2].

Computational SAR Modeling of Lipophilicity‑Driven Tissue Penetration Enhancers

Medicinal chemists designing next‑generation local anesthetics with superior bone and connective‑tissue penetration can use the compound’s predicted XLogP of ~2.8 [3] as a benchmark for optimizing partition coefficient while avoiding excessive lipophilicity that leads to systemic toxicity. The compound bridges the gap between prilocaine (XLogP 2.4) and highly lipophilic agents like bupivacaine (XLogP 3.4), offering a balanced profile for in silico QSAR model training.

Quote Request

Request a Quote for 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.